benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
Description
Properties
IUPAC Name |
1-benzothiophen-2-yl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(17-9-13-3-1-2-4-16(13)23-17)20-7-8-21-14(11-20)10-15(19-21)12-5-6-12/h1-4,9-10,12H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYUVBKBKHUBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a benzo[b]thiophene moiety and a dihydropyrazolo[1,5-a]pyrazine unit, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is represented as C₁₈H₁₉N₃OS with a molecular weight of approximately 342.42 g/mol. The compound's synthesis typically involves multi-step organic reactions, including cross-coupling reactions facilitated by palladium catalysts under controlled conditions.
Structural Features
| Component | Description |
|---|---|
| Benzo[b]thiophene Moiety | Aromatic structure contributing to biological activity |
| Dihydropyrazolo[1,5-a]pyrazine | Heterocyclic unit enhancing interaction with biological targets |
| Methanone Group | Functional group linking the two moieties |
Research indicates that this compound may exert its pharmacological effects through modulation of neurotransmitter systems in the central nervous system. Specific interactions with GABA receptors and voltage-gated sodium channels are hypothesized to contribute to its anticonvulsant properties.
Therapeutic Potential
The compound has shown promise in various therapeutic areas:
- Anticonvulsant Activity : In vitro assays suggest significant activity against seizure models in animal studies.
- Analgesic Properties : The compound may also exhibit analgesic effects, making it a candidate for pain management therapies.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating potential for development as antibiotics against resistant strains like MRSA .
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of related compounds:
- Antifungal Activity : Compounds structurally related to benzo[b]thiophenes exhibited broad-spectrum antifungal activity against Candida albicans and other pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .
- Antimicrobial Screening : A study involving substituted benzo[b]thiophenes reported significant antimicrobial activity against Staphylococcus aureus, with some derivatives showing MIC values as low as 4 µg/mL against resistant strains .
- Pharmacokinetic Evaluation : Compounds similar to this compound demonstrated favorable pharmacokinetic profiles in animal models, suggesting potential for further clinical development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The pyrazolo[1,5-a]pyrazine scaffold is a common feature among analogs, but substitutions at the 2-position and the methanone-linked aryl group vary significantly:
Key Observations :
- The benzo[b]thiophene moiety in the target compound offers a planar, electron-rich aromatic system, contrasting with the single-ring phenyl or tetrahydroquinoline groups in other analogs .
Physicochemical Properties
Challenges and Opportunities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone, and how can reaction conditions be optimized?
- Methodology :
- Heterocyclic Core Formation : The pyrazolo[1,5-a]pyrazine moiety can be synthesized via cyclization reactions using sodium acetate and acetic acid as catalysts under reflux conditions. Similar methods were employed for dihydropyrazolo-pyrazinones, achieving high yields with controlled stoichiometry (e.g., 0.01–0.03 mol ratios) .
- Ketone Coupling : The methanone bridge can be introduced via nucleophilic acyl substitution or Friedel-Crafts acylation. For example, DMF-acetic acid solvent systems (5:10 mL ratio) under reflux for 2 hours effectively promoted analogous couplings in thiazolidinone syntheses .
- Optimization Tips : Adjusting solvent polarity (DMF vs. ethanol) and temperature (40–100°C) improves crystallinity. Multi-scan absorption corrections (e.g., SADABS) minimize experimental errors in yield calculations .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR (400–500 MHz in DMSO-d) resolve aromatic protons (δ 6.5–8.5 ppm) and cyclopropyl CH groups (δ 1.5–2.5 ppm). Coupling constants () distinguish cis/trans configurations .
- IR Spectroscopy : Key peaks include C=O stretches (~1678 cm) and NH/OH vibrations (3400–3445 cm) .
- Mass Spectrometry : High-resolution MS (e.g., m/z 568 [M]) confirms molecular weight, while fragmentation patterns validate heterocyclic stability .
Q. What computational methods predict the compound’s reactivity and electronic properties?
- Methodology :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps and charge distribution, critical for predicting nucleophilic/electrophilic sites.
- Molecular Docking : Autodock Vina assesses binding affinity to biological targets (e.g., kinases) by simulating interactions with the pyrazolo-pyrazine core .
Advanced Research Questions
Q. How can contradictory data in reaction yields be analyzed when varying cyclopropane substituents?
- Methodology :
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., hydrazono derivatives) formed during cyclopropane ring closure. For example, dimedone fusion (30 min, ammonium acetate) generates side products requiring chromatographic separation .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps. Substituent steric effects (e.g., 2-cyclopropyl vs. 4-chlorophenyl) alter activation energies .
Q. How can the reaction mechanism for cyclopropane ring formation be elucidated?
- Methodology :
- Isotopic Labeling : Introduce C-labeled chloroacetic acid to trace carbon migration during cyclization.
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical intermediates. Evidence from sulfur-mediated thiophene syntheses suggests thiyl radical involvement .
Q. What strategies resolve discrepancies in crystallographic data for this compound?
- Methodology :
- Refinement Protocols : Use SHELXL for least-squares refinement (R factor <0.05) and multi-scan corrections (T/T = 0.916/0.978) to address absorption errors .
- Comparative Analysis :
| Parameter | ||
|---|---|---|
| Space group | Triclinic, | Triclinic, |
| Unit cell (Å) | , , | Similar values |
| 0.041 | 0.041 |
- Thermal Motion Analysis : ADPs (anisotropic displacement parameters) differentiate static disorder from dynamic motion in the pyrazine ring .
Q. How do heterocyclic moieties influence the compound’s stability under physiological conditions?
- Methodology :
- Hydrolytic Degradation : Incubate the compound in PBS (pH 7.4, 37°C) and monitor decomposition via HPLC. The benzo[b]thiophene group’s electron-withdrawing effects reduce esterase susceptibility compared to pyrimidinones .
- Oxidative Stress Tests : Expose to HO/Fe to assess radical-mediated degradation. Pyrazolo-pyrazine cores exhibit resistance due to aromatic stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
